Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate
Overview
Description
Methyl 4-[(5-{[(3-methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoate is a useful research compound. Its molecular formula is C19H17N3O4S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication .
Mode of Action
The compound interacts with its targets by disrupting the processes related to DNA replication . This interaction results in the inhibition of replication of both bacterial and cancer cells .
Biochemical Pathways
Given its ability to disrupt dna replication, it can be inferred that the compound likely affects pathways related to cell division and growth .
Pharmacokinetics
The molecular weight of the compound is 38342 , which may influence its bioavailability.
Result of Action
The result of the compound’s action is the inhibition of replication of both bacterial and cancer cells . This suggests that the compound may have potential applications in antibacterial and anticancer therapies.
Properties
IUPAC Name |
methyl 4-[[5-[(3-methylphenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]methoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4S/c1-12-4-3-5-14(10-12)20-17(23)18-22-21-16(27-18)11-26-15-8-6-13(7-9-15)19(24)25-2/h3-10H,11H2,1-2H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYNPIFZELZTNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN=C(S2)COC3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114363 | |
Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-19-2 | |
Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[[5-[[(3-methylphenyl)amino]carbonyl]-1,3,4-thiadiazol-2-yl]methoxy]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401114363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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